N,N-Dimethylaniline-D11

Description

Significance of Deuterated Compounds in Mechanistic Elucidation

Among the stable isotopes, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, plays a crucial role. scielo.org.mx The replacement of hydrogen with deuterium, known as deuteration, is a key strategy in the study of reaction mechanisms. scielo.org.mxclearsynth.com This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a change in the rate of a chemical reaction. scielo.org.mx By observing how the reaction rate is affected by the presence of deuterium at a specific molecular position, researchers can deduce whether the bond to that atom is broken during the rate-determining step of the reaction.

Deuterated compounds are also instrumental in a variety of other applications, including:

Mass Spectrometry: Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantitative analysis. Their chemical behavior is very similar to their non-deuterated counterparts, but their increased mass allows them to be distinguished, improving the accuracy and reproducibility of measurements. acanthusresearch.comucsb.edu

NMR Spectroscopy: In NMR spectroscopy, deuterated solvents are widely used to avoid interference from the solvent's hydrogen atoms, which enhances the clarity and resolution of the spectra for the analyte being studied. clearsynth.com

Metabolic Pathway Studies: Deuterium labeling enables the tracing of metabolic pathways, providing a deeper understanding of drug metabolism, nutrient utilization, and the mechanisms of diseases. synmr.insymeres.com

Overview of N,N-Dimethylaniline-D11 as a Research Probe

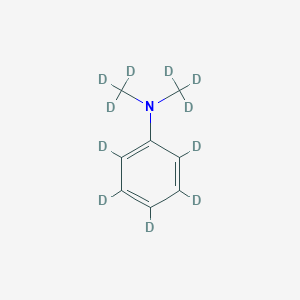

This compound is a deuterated form of N,N-Dimethylaniline where all eleven hydrogen atoms have been replaced by deuterium isotopes. nih.gov Specifically, the five hydrogen atoms on the phenyl ring and the six hydrogen atoms on the two methyl groups are substituted with deuterium. nih.gov This extensive labeling makes it a valuable tool in various research applications.

This isotopically labeled compound serves as a crucial research chemical. chemicalbook.comchemicalbook.com Its primary applications include its use as a synthetic intermediate and for environmental analysis. isotope.com In analytical chemistry, this compound is particularly useful as an internal standard for the quantification of N,N-Dimethylaniline and related compounds in complex environmental samples. acanthusresearch.comdspsystems.eu The significant mass difference between the deuterated and non-deuterated forms allows for clear differentiation in mass spectrometric analyses, leading to more precise and reliable results. acanthusresearch.com

The physical and chemical properties of this compound are well-characterized, facilitating its use in controlled experimental settings.

Physicochemical Properties of N,N-Dimethylaniline and its Deuterated Analog

| Property | N,N-Dimethylaniline | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₁N | C₈D₁₁N pharmaffiliates.com |

| Molecular Weight | 121.180 g/mol chemsrc.com | 132.25 g/mol nih.govisotope.compharmaffiliates.com |

| CAS Number | 121-69-7 isotope.com | 85785-00-8 nih.govisotope.com |

| Appearance | Yellow to brown colored oily liquid guidechem.com | Oil chemicalbook.com |

| Boiling Point | 193.5±0.0 °C at 760 mmHg chemsrc.com | Not explicitly available |

| Melting Point | 1.5-2.5 °C chemsrc.com | Not explicitly available |

| Flash Point | 62.8±0.0 °C chemsrc.com | Not explicitly available |

| Solubility | Insoluble in water, soluble in ethanol, ether, and chloroform (B151607) | Slightly soluble in Acetone and DMSO chemicalbook.com |

This table provides a comparison of the physicochemical properties of N,N-Dimethylaniline and its deuterated isotopologue, this compound.

The synthesis of deuterated compounds like this compound can be achieved through methods such as hydrogen/deuterium exchange reactions or by using deuterated precursors in a multi-step synthesis. acanthusresearch.comsymeres.com The choice of method depends on the desired position and number of deuterium atoms. acanthusresearch.com

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-JFZRXOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethylaniline D11 and Analogs

Deuteration Strategies for Aromatic Amines

The synthesis of deuterated aromatic amines like N,N-Dimethylaniline-D11 relies on a portfolio of specialized techniques designed to replace hydrogen atoms with deuterium (B1214612). These strategies range from direct exchange reactions on the aromatic ring to the construction of the molecule from deuterated precursors.

Hydrogen-Deuterium (H/D) exchange is a direct method for introducing deuterium into a molecule by swapping C-H bonds for C-D bonds. The mechanisms and conditions for this exchange vary significantly depending on the reagents and catalysts employed.

Acid-Catalyzed Exchange : Strong deuterated acids can facilitate H/D exchange on aromatic rings. Reagents like deuterated trifluoroacetic acid (CF₃COOD) serve as both the solvent and the deuterium source, enabling efficient deuterium incorporation into various aromatic amines and amides. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterium is incorporated at the most electron-rich positions (ortho and para to the activating amino group). nih.gov The basicity of the aniline (B41778) substrate can influence reaction efficiency, with less basic anilines and highly activated acetanilides often yielding the best results. nih.govresearchgate.net

Metal-Catalyzed Exchange : Transition metals are powerful catalysts for H/D exchange, often operating under milder conditions than strong acids and enabling high levels of deuteration.

Platinum Catalysis : Platinum-based catalysts have been shown to be effective. For instance, a homogeneous Pt(II) complex with a sulfonated CNN-pincer ligand catalyzes H/D exchange on N,N-dimethylaniline using 2,2,2-trifluoroethanol-d1 (TFE-d1) as the deuterium source at 80 °C. acs.orgnsf.gov This system demonstrates high position selectivity and can achieve near-statistical deuterium distribution. acs.orgnsf.gov In contrast, milder conditions using Pt/C in D₂O, which are effective for primary and secondary arylamines, failed to deuterate the tertiary amine N,N-dimethylaniline, suggesting the reaction mechanism is sensitive to the availability of the nitrogen lone pair. mdpi.com

Iridium and Iron Catalysis : Iridium complexes, such as Crabtree's catalyst, are widely used for ortho-directed H/D exchange on substrates with directing groups. snnu.edu.cn More recently, earth-abundant metals like iron have emerged as effective catalysts. A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze the H/D exchange between benzene-d₆ and N,N-dimethylaniline, resulting in near-quantitative (>98%) deuterium incorporation at the meta and para positions. nih.govacs.org

The table below summarizes the outcomes of H/D exchange for N,N-dimethylaniline and related compounds under different catalytic systems.

Table 1: H/D Exchange Catalysis for Aromatic Amines| Catalyst System | Deuterium Source | Substrate | Deuteration Result | Reference |

|---|---|---|---|---|

| Pt(II) CNN-Pincer | TFE-d1 | N,N-Dimethylaniline | Highly position-selective and active | acs.org, nsf.gov |

| Iron (NHC) Complex | Benzene-d₆ | N,N-Dimethylaniline | >98% D at meta and para positions | nih.gov, acs.org |

| Pt/C | D₂O | N,N-Dimethylaniline | No deuteration observed | mdpi.com |

| AgOTf | D₂O | N,N-Dimethylaniline | Poor (<20%) D incorporation | nih.gov |

Reductive deamination offers an alternative route to deuterated aromatic compounds by replacing an amino group (-NH₂) with a deuterium atom. mdpi.com This method is particularly useful for synthesizing specifically labeled arenes that may be difficult to obtain via direct H/D exchange. The process typically involves a two-step sequence:

Diazotization : The primary aromatic amine is converted into a diazonium salt.

Dediazoniation : The diazonium group is replaced by deuterium using a suitable deuterium donor.

One approach utilizes arylazo sulfones, which are stable derivatives prepared from anilines. mdpi.com Upon irradiation with visible light in a deuterated solvent, these compounds undergo homolytic cleavage of the S–N bond to form an aryl radical, which is subsequently quenched by a deuterium atom from the solvent to yield the deuterated arene. mdpi.com Another method describes a one-pot process using inexpensive reagents like acetic acid, sodium nitrite, and sodium bisulfite. researchgate.net However, it's important to note that these methods are designed for primary anilines and are used to synthesize deuterated arenes from them, rather than directly deuterating a pre-existing molecule like N,N-dimethylaniline. mdpi.comresearchgate.net

Ynamide chemistry provides a versatile and powerful platform for the synthesis of selectively deuterated amines. nih.govrsc.org Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are valuable synthetic intermediates. researchgate.net

A general and metal-free strategy involves the treatment of ynamides with a combination of an acid (like triflic acid, TfOH, or its deuterated form, TfOD) and a reducing agent (like triethylsilane or its deuterated analog). nih.govrsc.org This reaction proceeds through a domino sequence involving the formation of a keteniminium ion, which is trapped by a deuteride (B1239839) to form an enamine, followed by the generation and subsequent reduction of an iminium ion to yield the final deuterated amine. rsc.orgrsc.org This methodology allows for the precise and selective incorporation of deuterium at the α and/or β positions relative to the nitrogen atom with high isotopic enrichment. nih.govrsc.org This approach is a construction method, building the deuterated amine scaffold from an ynamide precursor, and is highly effective for creating a diverse range of deuterated amine analogs. rsc.orgrsc.org

Electrosynthesis is emerging as a mild and efficient alternative to conventional deuteration methods, avoiding the need for high temperatures, high pressures of deuterium gas, or harsh chemical reagents. rsc.org Electrochemical approaches can achieve high chemo- and regioselectivity. rsc.org

Key electrochemical deuteration strategies include:

Reductive Dehalogenation : This method involves the electrochemical reduction of an organic halide in the presence of a deuterium source, typically D₂O. d-nb.info An electron is transferred to the C-Halogen bond, causing its cleavage and forming a radical or anionic intermediate that is then quenched by D₂O to install the deuterium atom. This has proven effective for the deuteration of unactivated alkyl halides. d-nb.info

Reduction of Unsaturated Bonds : Alkenes and alkynes can be electrochemically reduced and deuterated. For example, α,β-unsaturated hydrocarbons have been successfully deuterated using D₂O as the deuterium source under neutral electrolysis conditions with graphite (B72142) felt electrodes. oaepublish.com

While direct electrochemical deuteration of N,N-dimethylaniline is not prominently documented, the principles of electrochemical synthesis offer a promising avenue for future development in this area.

Targeted Synthesis of this compound Derivatives

The synthesis of a fully deuterated compound like this compound (C₆D₅N(CD₃)₂) requires a multi-step approach that combines different deuteration strategies to label both the aromatic ring and the N-methyl groups.

A plausible synthetic route would involve:

Synthesis of Aniline-d₇ : The starting material would be aniline. The five protons on the aromatic ring and the two protons on the amino group can be exchanged for deuterium. This can be achieved through extensive H/D exchange using a powerful catalytic system, such as a Pt(II) or Fe(II) catalyst in a deuterated solvent, or under strong deuterated acid conditions to deuterate the ring, followed by exchange of the N-H protons in D₂O.

N,N-Dimethylation with a Deuterated Reagent : The resulting aniline-d₇ is then N-alkylated using a deuterated methyl source to introduce the two -CD₃ groups. Common laboratory and industrial syntheses of N,N-dimethylaniline involve heating aniline with methanol (B129727) in an autoclave. prepchem.com By substituting methanol with methanol-d₄ (CD₃OD), the N,N-di(methyl-d₃) moiety can be installed. Alternatively, methylation can be performed with other deuterated reagents like iodomethane-d₃ (CD₃I) or dimethyl-d₆ carbonate. researchgate.net

This targeted approach allows for the preparation of this compound with high isotopic enrichment. The synthesis of other deuterated derivatives can be achieved by starting with appropriately substituted anilines and applying similar deuteration and alkylation protocols.

Isotopic Enrichment and Purity Assessment in Deuterated Analog Production

The production of deuterated compounds necessitates rigorous quality control to determine the degree of deuterium incorporation (isotopic enrichment) and to confirm the location of the labels. rsc.orgresearchgate.net The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, confirming that the deuterium atoms are in the correct positions within the molecule. rsc.orgrsc.org

¹H NMR : In a ¹H NMR spectrum, the integration of the signals corresponding to protons that have been replaced by deuterium will decrease. This reduction in signal intensity can be quantified to estimate the level of deuteration at specific sites.

²H NMR : This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites and their relative abundance.

The combination of HRMS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compound. rsc.orgrsc.org

The following table presents example data on the isotopic purity of several commercially available deuterated compounds, as determined by a strategy using HR-MS. rsc.orgrsc.org

Table 2: Isotopic Purity Assessment of Various Deuterated Compounds via HR-MS

| Compound | Calculated Isotopic Purity (%) | Undesired Isotopologues (%) | Reference |

|---|---|---|---|

| Benzofuranone derivative (BEN-d₂) | 94.7 | d₁: 5.2%, d₀: 0.1% | rsc.org |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 | d₃: 0.5% | rsc.org, rsc.org |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 | Not specified | rsc.org, rsc.org |

| Eplerenone-d₃ (EPL-d₃) | 99.9 | Not specified | rsc.org, rsc.org |

| Propafenone-d₇ (PRO-d₇) | 96.5 | Not specified | rsc.org, rsc.org |

Spectroscopic Characterization and Quantum Chemical Interpretation of N,n Dimethylaniline D11

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dimethylaniline-D11

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and the local electronic environment of nuclei. For isotopically labeled compounds such as this compound, NMR provides a detailed window into the effects of deuteration on the magnetic properties of the molecule.

Deuterium (B1214612) NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy serves as a primary method to confirm the successful and site-specific incorporation of deuterium atoms into a molecular structure. Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H NMR is tuned to the resonance frequency of deuterium nuclei. wikipedia.org In the case of this compound, where all eleven hydrogen atoms are replaced by deuterium, a ²H NMR spectrum provides direct evidence of the labeling.

The spectrum is expected to show two main resonance signals corresponding to the two distinct chemical environments of the deuterium atoms:

Aromatic Deuterons (C₆D₅): A signal or group of signals corresponding to the five deuterons attached to the phenyl ring.

Methyl Deuterons (N(CD₃)₂): A single, more intense signal corresponding to the six deuterons of the two equivalent methyl groups.

The presence of these signals and the absence of corresponding signals in the ¹H NMR spectrum (aside from any residual, unlabeled impurities) confirms the high level of isotopic enrichment. The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.org

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Chemical Shift Perturbations due to Deuteration

The substitution of hydrogen with deuterium introduces small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope shift. huji.ac.il These shifts arise from the slightly shorter average bond length of a C-D bond compared to a C-H bond, which alters the vibrational energy levels and, consequently, the electronic shielding of adjacent nuclei.

Typically, deuteration causes an upfield shift (a move to lower ppm values) in the resonance of the observed nucleus. The magnitude of this shift decreases with the number of bonds separating the observed nucleus from the site of deuteration. huji.ac.il

¹H NMR: In a spectrum of this compound with very high isotopic purity, ¹H NMR signals would be virtually absent. However, in a partially labeled sample, any remaining protons would exhibit slight upfield shifts compared to their counterparts in the unlabeled N,N-Dimethylaniline.

¹³C NMR: The carbon atoms directly bonded to deuterium (one-bond isotope effect, ¹ΔC(D)) show the most significant upfield shift, typically in the range of 0.2 to 1.5 ppm. huji.ac.il Carbons two bonds away (²ΔC(D)) show a smaller upfield shift, usually around 0.1 ppm. huji.ac.il Longer-range effects are generally negligible.

The table below compares the known ¹H and ¹³C chemical shifts for standard N,N-Dimethylaniline with the expected shifts for this compound, illustrating the anticipated upfield isotope effect.

| Nucleus | Position | N,N-Dimethylaniline (δ ppm) | This compound (Expected δ ppm) | Expected Isotope Shift (Δδ ppm) |

|---|---|---|---|---|

| ¹H | C₂-H, C₆-H (ortho) | ~6.78 | N/A (Deuterated) | - |

| C₃-H, C₅-H (meta) | ~7.22 | N/A (Deuterated) | - | |

| C₄-H (para) | ~6.70 | N/A (Deuterated) | - | |

| ¹H | N-CH₃ | ~2.93 | N/A (Deuterated) | - |

| ¹³C | C₁ (ipso) | ~151.0 | ~150.8 | ~ -0.2 (²ΔC(D)) |

| C₂, C₆ (ortho) | ~112.8 | ~112.5 | ~ -0.3 (¹ΔC(D)) | |

| C₃, C₅ (meta) | ~129.2 | ~128.9 | ~ -0.3 (¹ΔC(D)) | |

| C₄ (para) | ~116.8 | ~116.5 | ~ -0.3 (¹ΔC(D)) | |

| ¹³C | N-CH₃ | ~40.6 | ~40.0 | ~ -0.6 (¹ΔC(D)) |

Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Studies in Deuterated Systems

Nuclear relaxation times, T₁ (spin-lattice) and T₂ (spin-spin), provide insights into the motional dynamics of molecules. Deuteration significantly alters these relaxation properties due to the different nuclear properties of deuterium (a spin-1 nucleus) compared to hydrogen (a spin-1/2 nucleus).

The dominant relaxation mechanism for deuterium is quadrupolar relaxation. nih.govhuji.ac.il The deuterium nucleus possesses an electric quadrupole moment that interacts with local electric field gradients. Molecular tumbling creates fluctuating electric field gradients, providing a highly efficient pathway for the nucleus to exchange energy with its surroundings (the "lattice"), leading to rapid T₁ and T₂ relaxation. Consequently, deuterium signals are often broader than proton signals because the rapid T₂ relaxation leads to a larger line width (w₁/₂ = 1/πT₂). reddit.comlibretexts.org

Conversely, the replacement of protons with deuterons can lead to a significant increase in the T₁ relaxation times of neighboring ¹³C and any residual ¹H nuclei. nih.gov This is because a primary relaxation mechanism for ¹³C and ¹H is the dipole-dipole interaction with adjacent protons. By replacing these protons with deuterons, which have a much smaller magnetic moment, this dipolar relaxation pathway is greatly diminished. This T₁ prolongation is a key advantage in certain advanced NMR experiments, particularly in hyperpolarization studies. nih.gov

| Relaxation Parameter | Effect on ²H Nucleus | Effect on Neighboring ¹³C/¹H Nuclei | Underlying Mechanism |

| T₁ (Spin-Lattice) | Decreases (faster relaxation) | Increases (slower relaxation) | Efficient quadrupolar relaxation for ²H; removal of ¹H-¹³C/¹H-¹H dipolar pathways for neighboring nuclei. nih.govnih.gov |

| T₂ (Spin-Spin) | Decreases (faster relaxation) | Can increase | Efficient quadrupolar relaxation for ²H; reduction of dipolar coupling for neighboring nuclei. imaios.commri-q.com |

Solvent Effects on NMR Spectra of this compound

The choice of deuterated solvent can influence the chemical shifts of a solute through various intermolecular interactions, such as hydrogen bonding, polarity effects, and magnetic anisotropy. Aromatic solvents like benzene-d₆ are particularly known for causing significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS).

When a molecule like this compound is dissolved in benzene-d₆, the planar solvent molecules tend to associate with the solute in a specific orientation to minimize steric hindrance and maximize van der Waals interactions. This association places the solute's nuclei in different regions of the benzene (B151609) ring's magnetic anisotropy field, typically causing upfield shifts (to lower ppm) for nuclei located above the plane of the aromatic solvent ring. iaea.org In contrast, solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) interact less specifically and serve as more "neutral" reference solvents.

The table below illustrates the typical solvent effects on the ¹H chemical shifts of the parent compound, N,N-Dimethylaniline. Similar relative shifts would be expected for the deuterium signals in the ²H NMR spectrum of this compound.

| Proton Position | CDCl₃ | C₆D₆ | DMSO-d₆ |

|---|---|---|---|

| N-CH₃ | 2.93 | 2.60 | 2.85 |

| Aromatic Protons | 6.70 - 7.22 | 6.65 - 7.15 | 6.63 - 7.14 |

Solid-State NMR Investigations of Deuterated Aniline (B41778) Systems

Solid-state NMR (ssNMR) provides structural and dynamic information on molecules in the solid phase, where the anisotropic (orientation-dependent) interactions that are averaged out in solution can be observed. mdpi.com However, for proton-rich organic solids, strong ¹H-¹H dipolar couplings lead to severe line broadening, often obscuring detailed structural information.

Deuteration is a powerful strategy to overcome this challenge. nih.gov By replacing protons with deuterons, the dense network of strong ¹H-¹H dipolar couplings is replaced by a much weaker network of ²H-²H and residual ¹H-²H couplings. This "proton dilution" dramatically narrows the resonance lines in ssNMR spectra, improving both resolution and sensitivity. mdpi.comnih.gov

For a compound like this compound, ssNMR studies could reveal information about:

Molecular Packing: The conformation and packing of the molecules in the crystal lattice.

Dynamics: The nature and timescale of molecular motions in the solid state, such as methyl group rotation or whole-molecule libration. ²H ssNMR is particularly sensitive to molecular dynamics. acs.org

Polymorphism: Distinguishing between different crystalline forms (polymorphs), which would exhibit distinct NMR spectra due to differences in their local electronic and structural environments.

Techniques such as Magic Angle Spinning (MAS) are employed to further reduce line broadening from anisotropic interactions, enabling high-resolution spectra to be obtained from solid powders. acs.org

Hyperpolarization Techniques in Deuterium-Labeled Compounds

A primary limitation of NMR is its inherent low sensitivity. Hyperpolarization techniques are a class of methods designed to dramatically increase the NMR signal by factors of 10,000 or more, enabling real-time monitoring of fast processes or the detection of low-concentration species. Deuterium labeling can play a crucial role in these methods. nih.gov

Dynamic Nuclear Polarization (DNP): In DNP, the high polarization of electron spins in a radical-doped sample is transferred to the nuclear spins via microwave irradiation at very low temperatures. The sample is then rapidly dissolved to produce a hyperpolarized liquid for NMR analysis. Studies have shown that directly bonded deuterons can increase the achievable solid-state polarization levels of X-nuclei (like ¹³C) compared to their protonated counterparts. nih.gov

Parahydrogen-Induced Polarization (PHIP): PHIP utilizes the singlet spin state of parahydrogen (a spin isomer of H₂) to enhance NMR signals. The two hydrogen atoms from parahydrogen are transferred to a substrate molecule via a hydrogenation reaction, and the spin order is converted into detectable magnetization. Deuterium labeling of the substrate can be used to simplify the resulting spectra or to serve as a reporter site for polarization transfer. researchgate.net

In both techniques, the longer T₁ relaxation times of ¹³C nuclei in deuterated molecules, as discussed in section 3.1.3, are highly beneficial. nih.gov A longer T₁ means that the hyperpolarized state persists for a longer duration, providing a wider time window for observation and analysis.

Vibrational Spectroscopy of this compound

The substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable changes in the vibrational spectra of a molecule. This is primarily due to the increase in the reduced mass of the vibrating functional groups, which, according to the principles of harmonic oscillation, leads to a decrease in the vibrational frequency. For this compound, where all eleven hydrogen atoms are replaced by deuterium, these isotopic effects are pronounced and serve as a powerful tool for detailed spectral assignment and analysis.

The infrared spectrum of unlabeled N,N-Dimethylaniline is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent parts: the aromatic ring and the dimethylamino group. sphinxsai.comnist.govchemicalbook.com The most prominent of these are the C-H stretching vibrations of the aromatic ring (typically ~3000-3100 cm⁻¹) and the methyl groups (typically ~2800-3000 cm⁻¹), as well as C-C stretching in the ring (~1400-1650 cm⁻¹) and various C-H bending modes. sphinxsai.com

In this compound, the complete deuteration leads to substantial downshifts (redshifts) in the frequencies of all modes involving hydrogen motion. The most significant shifts are observed for stretching modes. The frequency of a C-D stretch is expected to be lower than a C-H stretch by a factor of approximately √2 (≈ 1.41), a direct consequence of the doubling of the reduced mass. libretexts.org Similar shifts are anticipated for the N-CD₃ group vibrations relative to the N-CH₃ group.

Bending and deformation modes also shift to lower wavenumbers, although the isotopic ratio can be smaller and more variable than for stretching modes due to more complex couplings with other vibrations within the molecule. libretexts.org These shifts provide an unambiguous method for assigning vibrational modes; by comparing the spectrum of the deuterated compound with its unlabeled counterpart, one can confidently attribute specific absorption bands to the vibrations of the deuterated groups.

Interactive Table 3.2.1: Comparison of Experimental IR Frequencies for N,N-Dimethylaniline and Predicted Frequencies for this compound

| Vibrational Mode Assignment (for C₈H₁₁N) | Experimental Frequency (cm⁻¹) for C₈H₁₁N | Predicted Frequency (cm⁻¹) for C₈D₁₁N (Approximate) | Isotopic Ratio (νH / νD) |

| Aromatic C-H Stretch | 3074 - 3027 | 2288 - 2259 | ~1.34 |

| Asymmetric CH₃ Stretch | 2996 | 2236 | ~1.34 |

| Symmetric CH₃ Stretch | 2804 | 2092 | ~1.34 |

| Ring C-C Stretch | 1578 | ~1570 (minor shift) | ~1.00 |

| CH₃ Bending | 1444 | ~1050 | ~1.38 |

| C-H In-plane Bending | 1360 - 1168 | ~990 - 850 | ~1.37 |

| C-H Out-of-plane Bending | 900 - 600 | ~660 - 440 | ~1.36 |

Note: Predicted frequencies for the deuterated compound are estimated based on theoretical isotopic shift ratios and may vary from experimental values. Minor shifts in skeletal modes like C-C stretching occur due to changes in vibrational coupling upon deuteration.

Similar to IR spectroscopy, the Raman spectrum of this compound exhibits significant downshifts in vibrational frequencies compared to the light isotopologue. chemicalbook.comresearchgate.net Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information to IR absorption. For N,N-Dimethylaniline, strong Raman signals are typically observed for the symmetric stretching of the aromatic ring and the C-H stretching modes. sphinxsai.com

Upon deuteration to form this compound, the C-D stretching vibrations appear in the ~2100-2300 cm⁻¹ region, far removed from the original C-H signals. The aromatic ring breathing modes, which involve both C-C stretching and C-H (or C-D) in-plane bending, also show a downward shift, though it is less pronounced than for pure stretching modes because the C-C bond vibrations are less affected by the mass change. semanticscholar.org The analysis of these shifts in the Raman spectrum is crucial for a comprehensive understanding of the molecular vibrations and for validating assignments made from IR data.

Interactive Table 3.2.2: Comparison of Experimental Raman Frequencies for N,N-Dimethylaniline and Predicted Frequencies for this compound

| Vibrational Mode Assignment (for C₈H₁₁N) | Experimental Frequency (cm⁻¹) for C₈H₁₁N | Predicted Frequency (cm⁻¹) for C₈D₁₁N (Approximate) | Isotopic Ratio (νH / νD) |

| Aromatic C-H Stretch | 3063 | 2286 | ~1.34 |

| Ring Stretching | 1637 | ~1625 | ~1.01 |

| Ring Stretching | 1520 | ~1505 | ~1.01 |

| CH₃ Bending | 1229 | ~920 | ~1.34 |

| Ring Breathing | ~1000 | ~960 | ~1.04 |

Note: Predicted frequencies for the deuterated compound are estimated based on theoretical isotopic shift ratios. Skeletal modes are less affected by deuteration than modes directly involving hydrogen motion.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are indispensable tools for the detailed interpretation of vibrational spectra. sphinxsai.comresearchgate.netresearchgate.net For N,N-Dimethylaniline, studies have successfully correlated theoretical harmonic frequencies with experimental IR and Raman data, enabling a full assignment of the 54 expected normal modes. sphinxsai.com

These computational methods can be readily applied to this compound by substituting the mass of hydrogen with the mass of deuterium in the calculation. The resulting computed spectrum for the deuterated species allows for a direct, mode-by-mode comparison with the unlabeled molecule. This theoretical approach is highly valuable for several reasons:

It predicts the magnitude of the isotopic shifts for each specific vibrational mode.

It helps to resolve ambiguities in experimental spectra where bands may overlap.

It visualizes the atomic motions for each normal mode, providing a clear physical picture of the vibration.

It allows for the calculation of potential energy distribution (PED), which quantitatively describes the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode. biointerfaceresearch.comnih.gov

By comparing the calculated spectra of both isotopologues, researchers can make definitive assignments and understand the complex vibrational couplings that occur within the molecule. researchgate.net

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org While N,N-Dimethylaniline and this compound are achiral, chirality can be introduced through isotopic substitution. For instance, creating an analog with a single deuterium substitution on one of the otherwise equivalent methyl carbons, or selective deuteration at one position on the aromatic ring, would render the molecule chiral.

VCD spectroscopy is exceptionally sensitive to such subtle forms of chirality. researchgate.net The technique provides detailed three-dimensional structural information because the VCD signal depends on the spatial arrangement of atoms. nih.gov For a chiral deuterated analog of N,N-Dimethylaniline, VCD could be used to:

Confirm the absolute configuration of the isotopically generated stereocenter.

Study the conformational preferences of the dimethylamino group relative to the phenyl ring.

Investigate intermolecular interactions, such as solvation, that can influence the chiral environment. nih.gov

Theoretical calculations using DFT are essential for interpreting VCD spectra, as they can predict the spectrum for a given absolute configuration, which can then be matched with experimental results to make an unambiguous assignment. researchgate.net

Mass Spectrometry (MS) of this compound

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of this compound. The most immediate application is the confirmation of its molecular formula and the assessment of its isotopic purity. The unlabeled compound, C₈H₁₁N, has a monoisotopic mass of 121.0891 Da. nist.gov The fully deuterated isotopologue, C₈D₁₁N, has a calculated monoisotopic mass of 132.1582 Da. lgcstandards.com HRMS can measure this mass with high accuracy (typically < 5 ppm error), confirming the complete incorporation of eleven deuterium atoms. The relative intensities of the molecular ion peak (M⁺˙) at m/z 132 and any residual peaks from incompletely deuterated species (e.g., D10 at m/z 131) provide a quantitative measure of isotopic enrichment.

Furthermore, mass spectrometry, especially when coupled with tandem MS (MS/MS), is a powerful tool for studying gas-phase ion fragmentation pathways. Comparing the fragmentation pattern of this compound with its unlabeled counterpart provides definitive insights into the underlying mechanisms. scielo.brscispace.com Deuterium labeling acts as a tracer, allowing chemists to determine the origin of atoms in the fragment ions.

The electron ionization (EI) mass spectrum of N,N-Dimethylaniline is dominated by the molecular ion (m/z 121) and a major fragment at m/z 120, corresponding to the loss of a hydrogen atom from a methyl group to form a stable iminium ion. massbank.eu Another significant fragment appears at m/z 106, resulting from the loss of a methyl radical (•CH₃).

For this compound, these fragmentation pathways lead to different, predictable masses:

Molecular Ion (M⁺˙): The molecular ion appears at m/z 132.

Loss of a Deuterium Atom: The loss of a deuterium atom from a methyl group (CD₃) results in a fragment ion at m/z 130.

Loss of a Deuterated Methyl Radical: The loss of a deuterated methyl radical (•CD₃, mass 18) leads to a fragment at m/z 114 (132 - 18).

By observing these specific mass shifts, the proposed fragmentation mechanisms can be unequivocally confirmed.

Interactive Table 3.3.1: Comparison of Major Mass Fragments for N,N-Dimethylaniline and this compound

| Proposed Fragment Identity | Formula (H-Isotopologue) | m/z (H-Isotopologue) | Formula (D-Isotopologue) | m/z (D-Isotopologue) |

| Molecular Ion | [C₈H₁₁N]⁺˙ | 121 | [C₈D₁₁N]⁺˙ | 132 |

| Loss of H/D atom | [C₈H₁₀N]⁺ | 120 | [C₈D₁₀N]⁺ | 130 |

| Loss of methyl radical | [C₇H₈N]⁺ | 106 | [C₇D₅(CD₃)N]⁺ | 114 |

| Phenyl Cation | [C₆H₅]⁺ | 77 | [C₆D₅]⁺ | 82 |

Isotope Tracing-Based Metabolite Identification via Mass Isotopomer Distributions

Isotope tracing is a powerful technique for elucidating metabolic pathways. By introducing a labeled compound, such as this compound, into a biological system, the metabolic fate of the compound can be tracked by monitoring the incorporation of the isotopic label into downstream metabolites. Mass spectrometry is a key analytical tool in these studies, as it can differentiate between molecules based on their mass-to-charge ratio, allowing for the detection of isotopically labeled compounds.

When this compound is metabolized, the deuterium atoms are retained in the resulting metabolites, leading to a characteristic mass shift compared to their non-deuterated counterparts. This mass shift allows for the clear identification of metabolites originating from the administered deuterated compound. The analysis of the mass isotopomer distributions (MIDs) of these metabolites provides detailed information about the metabolic transformations that have occurred. For instance, the number of deuterium atoms retained in a metabolite can indicate which parts of the original molecule have been modified.

While specific experimental studies on the mass isotopomer distribution of this compound metabolites are not extensively available in the public domain, the primary metabolic pathways for the non-deuterated N,N-dimethylaniline are known to involve N-demethylation and ring hydroxylation. It is anticipated that the metabolism of this compound would follow similar pathways, resulting in deuterated analogs of N-methylaniline, aniline, and various hydroxylated derivatives. The precise mass shifts observed in these metabolites would confirm their origin from the deuterated precursor.

Table 1: Predicted Mass Shifts of Potential this compound Metabolites

| Metabolite | Chemical Formula (Non-deuterated) | Predicted Chemical Formula (Deuterated) | Predicted Monoisotopic Mass (Non-deuterated) | Predicted Monoisotopic Mass (Deuterated) | Mass Shift (Da) |

| N-methylaniline | C₇H₉N | C₇D₈H₁N | 107.0735 | 115.1238 | +8.0503 |

| Aniline | C₆H₇N | C₆D₅H₂N | 93.0578 | 98.0881 | +5.0303 |

| p-Hydroxy-N,N-dimethylaniline | C₈H₁₁NO | C₈D₁₀HNO | 137.0841 | 147.1469 | +10.0628 |

Electronic Spectroscopy: UV-Vis and Fluorescence of Deuterated Aniline Systems

The electronic structure of N,N-dimethylaniline gives rise to characteristic absorption and emission spectra in the ultraviolet and visible regions. Quantum chemical calculations provide a theoretical framework for interpreting these spectra and understanding the nature of the electronic transitions involved.

Computational studies using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to model the vibrational spectra of this compound and its non-deuterated counterpart. uva.nl These calculations help in the assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy and provide insights into the molecular structure and bonding. uva.nl For instance, calculations at the HF/6-31G* level of theory have been used to interpret the infrared and Raman spectra of various deuterated isotopomers of N,N-dimethylaniline, leading to a revision of some previous empirical assignments. uva.nl

Photophysical Property Changes due to Deuteration

Deuteration can subtly influence the photophysical properties of a molecule. These changes, known as deuterium isotope effects, are primarily due to the difference in mass between hydrogen and deuterium, which affects the vibrational energy levels of the molecule. This can, in turn, impact the rates of non-radiative decay processes that compete with fluorescence.

For N,N-dimethylaniline, the primary electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is largely localized on the nitrogen atom and the phenyl ring, while the LUMO is distributed over the phenyl ring.

Table 2: Comparison of Photophysical Properties of N,N-Dimethylaniline and Predicted Trends for this compound

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| N,N-Dimethylaniline | ~251, ~298 aatbio.comphotochemcad.com | ~346 aatbio.com | 0.19 (in cyclohexane) photochemcad.com |

| This compound | Expected slight blue shift | Expected slight blue shift | Expected to be > 0.19 |

Ultrafast Spectroscopy for Excited State Dynamics of this compound

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are employed to probe the dynamics of molecules on extremely short timescales (femtoseconds to picoseconds) following photoexcitation. These studies provide crucial information about the processes of internal conversion, intersystem crossing, and vibrational relaxation that govern the fate of the excited state.

Studies on the non-deuterated N,N-dimethylaniline have revealed complex excited-state dynamics. nih.gov Following excitation, the molecule can undergo internal conversion between different excited states, as well as structural relaxation. The solvent environment also plays a significant role in modulating these dynamics.

While specific ultrafast spectroscopic studies on this compound are not yet prevalent in the literature, it is anticipated that deuteration would influence the excited-state dynamics. The lower vibrational frequencies of C-D bonds compared to C-H bonds could alter the rates of vibrational energy redistribution and non-radiative decay processes. This could potentially lead to a longer lifetime of the initially excited state in the deuterated compound. Further experimental and theoretical investigations are needed to fully elucidate the impact of deuteration on the ultrafast excited-state dynamics of N,N-dimethylaniline.

Kinetic and Mechanistic Studies Using Deuterated N,n Dimethylaniline

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in N,N-Dimethylaniline Reactions

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate constant of a reaction with a hydrogen-containing reactant to the rate constant of the same reaction with a deuterium-containing reactant (kH/kD). This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. The magnitude of the DKIE provides valuable information about the rate-determining step of a reaction.

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. These effects are typically significant, with kH/kD values often ranging from 2 to 8. For instance, in a study of the ortho-selective C–H addition of N,N-dimethylanilines to alkenes catalyzed by a yttrium complex, a kinetic isotope effect (KIE) value of 2.7 to 3.3 was observed. This substantial primary KIE suggests that the C-H bond activation is involved in the rate-determining step of this transformation.

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally much smaller, with kH/kD values typically between 1 and 1.5. Secondary KIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1) and often result from changes in hybridization or hyperconjugation at the labeled position during the reaction. For example, the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate exhibits a secondary deuterium isotope effect. These smaller effects can provide insight into changes in the transition state structure remote from the primary reaction center.

Studying the effect of temperature on the DKIE can provide deeper insights into the transition state of a reaction by allowing for the determination of the differences in activation parameters (enthalpy, ΔH‡, and entropy, ΔS‡) between the deuterated and non-deuterated reactants. In semiclassical treatments, the difference in activation energy is primarily attributed to the loss of zero-point energy in the transition state. For C-H/C-D bonds, this can account for a difference in activation energy (Ea(D) - Ea(H)) of up to approximately 1.4 kcal mol−1.

A study on the reaction of N,N-dimethylaniline and N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate in nitrobenzene solvent measured the temperature dependence of the secondary isotope effect. The results yielded a difference in the enthalpy of activation (ΔΔH‡) of -134 ± 30 cal/mole and a difference in the entropy of activation (ΔΔS‡) of -0.15 ± 0.09 cal/(mol·K). This indicates that the isotope effect in this reaction is primarily due to a difference in the enthalpies of activation rather than the entropies of activation. Deviations from the expected temperature dependence, such as very large differences in activation energy and intercepts of ln(AH/AD) much less than 0, can be indicative of quantum tunneling, where the hydrogen atom passes through the activation barrier rather than going over it.

| Temperature (°C) | kH × 10^5 (L mol⁻¹ s⁻¹) | kD × 10^5 (L mol⁻¹ s⁻¹) | kH/kD |

| 30.0 | 4.38 | 3.86 | 1.135 |

| 51.0 | 20.2 | 18.2 | 1.11 |

| 75.0 | 97.7 | 89.6 | 1.09 |

| 100.0 | 389 | 364 | 1.069 |

| 120.0 | 1080 | 1020 | 1.059 |

| Rate constants for the reaction of N,N-dimethylaniline (kH) and N,N-dimethyl-d6-aniline (kD) with methyl p-toluenesulfonate in nitrobenzene at various temperatures. |

The solvent in which a reaction is performed can influence the kinetic isotope effect. Changing the solvent can alter the solvation of the reactants and the transition state, thereby affecting the reaction rate and the observed KIE. A solvent isotope effect can be measured by comparing the reaction rate in a protic solvent like water (H₂O) to that in its deuterated counterpart, heavy water (D₂O). This is a particularly useful technique for studying reactions involving proton transfer.

The reaction rate can be slower in the heavy solvent when hydrogen transfer is part of the rate-limiting step. However, inverse solvent isotope effects (where the reaction is faster in D₂O) are also possible and can provide mechanistic clues, often indicating a pre-equilibrium step in the reaction mechanism. For instance, the hydrolysis rate of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O. In the context of N,N-dimethylaniline, isotope effects in hydrogen exchange reactions have been investigated by measuring exchange rates in both H₂O and D₂O to elucidate the role of proton transfer from the solvent to the substrate.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction mechanisms and calculating kinetic isotope effects. These calculations can provide detailed three-dimensional structures of transition states and help rationalize experimentally observed KIEs.

Theoretical models can be used to calculate vibrational frequencies for both isotopomers (e.g., C-H and C-D) in the reactant and transition states. These frequencies are then used to compute the zero-point energies and ultimately the theoretical KIE. Agreement between the calculated and experimental KIE provides strong support for the proposed reaction mechanism and transition state structure. For example, in the ortho-selective C–H addition of N,N-dimethylaniline, DFT calculations were performed to gain more insight into the mechanism. The calculations revealed a four-center transition state involving proton transfer, and the calculated Gibbs free energy barrier was in agreement with the experimental KIE, supporting the proposed σ-bond metathesis C-H activation process as the rate-determining step.

Reaction Mechanism Elucidation with N,N-Dimethylaniline-D11

This compound and related deuterated isotopologues are crucial for unraveling complex reaction mechanisms, such as oxidative N-demethylation, by helping to distinguish between different possible pathways.

The N-demethylation of N,N-dimethylaniline is a key metabolic transformation and a model reaction for oxidation processes catalyzed by enzymes like cytochrome P450 (P450) and peroxidases. Two primary mechanisms have been debated for this reaction: a direct Hydrogen Atom Transfer (HAT) and a stepwise Single Electron Transfer followed by a Proton Transfer (SET-PT).

In the HAT mechanism , a hydrogen atom is abstracted from one of the methyl groups in the rate-determining step. This mechanism is expected to show a significant primary kinetic isotope effect.

In the SET-PT mechanism , an electron is first transferred from the nitrogen atom of the aniline (B41778) to the oxidant, forming an aminium radical cation. This is followed by the deprotonation of a C-H bond on an adjacent methyl group. If the initial electron transfer is the rate-determining step, a small KIE would be expected. Conversely, if the subsequent proton transfer is rate-determining, a large KIE should be observed.

Nucleophilic Substitution Reactions (Menshutkin Reactions)

The Menshutkin reaction, the quaternization of a tertiary amine by an alkyl halide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Investigating the mechanism of this reaction using deuterated N,N-dimethylaniline provides insights into the geometry of the SN2 transition state.

In these studies, the focus is on the secondary kinetic isotope effect (SKIE), as the bonds to the deuterium atoms are not directly broken or formed during the reaction. Specifically, the β-deuterium KIE is examined by comparing the reaction rate of N,N-dimethylaniline with that of its N,N-di-(trideuteromethyl)aniline analogue (a component of the D11 isotopologue).

In the SN2 reaction between N,N-dimethylaniline and an alkylating agent like methyl p-toluenesulfonate, the nitrogen atom attacks the methyl group, leading to a transition state where the nitrogen becomes partially bonded to the incoming methyl group. This bonding increases steric crowding around the N-methyl groups. The C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond, effectively making a -CD₃ group sterically smaller than a -CH₃ group. However, the dominant factor in the SKIE for this reaction is the change in the out-of-plane bending vibrational frequencies upon moving from the sp³-hybridized ground state to the more constrained, sp²-like (in terms of planarity around the nitrogen) transition state.

Research has shown that the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate exhibits a normal secondary kinetic isotope effect (kH/kD > 1). For instance, a kH/kD value of approximately 1.18 (or 1.029 per deuterium atom) has been reported. This normal SKIE is attributed to the increased steric compression of the methyl groups in the transition state. The out-of-plane bending vibrations of the C-H (or C-D) bonds are more hindered in the crowded transition state, leading to an increase in their force constants. This increase is more pronounced for the C-H bonds than for the C-D bonds, resulting in a larger increase in the zero-point energy for the hydrogen-containing reactant upon reaching the transition state. Consequently, the deuterated compound has a slightly lower activation energy and reacts faster, although the observed effect is often a complex interplay of steric and electronic factors. acs.orgcdnsciencepub.com

These SKIE studies support the concerted nature of the SN2 mechanism and provide detailed information about the crowdedness and structure of the transition state, which would be difficult to obtain through other means. acs.org

Diazo Coupling Reactions

Diazo coupling is a quintessential electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile and attacks an activated aromatic ring, such as that of N,N-dimethylaniline. The use of ring-deuterated N,N-dimethylaniline (N,N-dimethylaniline-d5) is critical for determining the rate-limiting step of this reaction.

The mechanism generally proceeds in two steps:

Attack of the electrophile (diazonium ion) on the para-position of the N,N-dimethylaniline ring to form a σ-complex (also known as an arenium ion).

Deprotonation (loss of H⁺ or D⁺) from the σ-complex to restore aromaticity and form the final azo dye product.

By using N,N-dimethylaniline-d5 and comparing its reaction rate to that of the non-deuterated compound, a primary kinetic isotope effect can be measured. The magnitude of this KIE reveals which of the two steps is rate-determining.

Scenario 1: No significant KIE (kH/kD ≈ 1) . If the first step, the formation of the σ-complex, is slow and irreversible (rate-determining), then the C-H or C-D bond is not broken in this step. Therefore, no primary KIE would be observed. The rate of the reaction would be independent of whether the aromatic ring is deuterated or not.

Scenario 2: Significant primary KIE (kH/kD > 1) . If the first step is a rapid pre-equilibrium and the second step, the breaking of the C-H or C-D bond, is the slow, rate-determining step, then a significant primary KIE would be expected. The C-D bond is stronger than the C-H bond, so its cleavage would be slower, leading to a lower reaction rate for the deuterated substrate.

For most highly reactive coupling components like N,N-dimethylaniline, the formation of the σ-complex (Step 1) is generally found to be the rate-determining step. Experimental studies typically show a kH/kD ratio close to unity, indicating the absence of a primary kinetic isotope effect. This finding confirms that the cleavage of the C-H bond at the para-position occurs in a fast, non-rate-limiting step after the initial electrophilic attack. This mechanistic detail is crucial for optimizing reaction conditions and understanding the reactivity of various aromatic substrates in azo dye synthesis.

Oxidative Transformations and Radical Intermediates

The oxidation of N,N-dimethylaniline, particularly its N-demethylation, is a reaction of significant interest in fields ranging from synthetic chemistry to drug metabolism, as it is often catalyzed by enzymes like cytochrome P450. Deuterium labeling of the N-methyl groups (using N,N-di-(trideuteromethyl)aniline) has been instrumental in unraveling the mechanisms of these complex transformations, which often involve radical intermediates.

The reaction typically proceeds via an initial one-electron oxidation of the nitrogen atom to form an N,N-dimethylaniline radical cation. The subsequent steps determine the final products. Two primary mechanisms have been proposed for the N-demethylation:

Hydrogen Atom Transfer (HAT): A direct abstraction of a hydrogen atom from one of the methyl groups.

Electron Transfer-Proton Transfer (ET-PT): Formation of the radical cation followed by deprotonation of a methyl group to yield an α-aminoalkyl radical.

By measuring the kinetic isotope effect for the N-demethylation of N,N-di-(trideuteromethyl)aniline, these pathways can be distinguished. The cleavage of a C-H (or C-D) bond is central to both proposed mechanisms, and thus a significant primary KIE is expected.

| Oxidizing System | Deuterated Substrate | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Horseradish Peroxidase / H₂O₂ | N,N-di-(trideuteromethyl)aniline | 4.09 ± 0.27 | C-H bond cleavage is rate-limiting. The magnitude suggests a significant contribution from the hydrogen transfer step to the overall reaction barrier. |

| Chloroperoxidase / Ethyl hydroperoxide | N,N-di-(trideuteromethyl)aniline | 1.42 ± 0.31 | C-H bond cleavage is involved in the rate-determining step, but the effect is smaller, suggesting other steps may also be partially rate-limiting. |

| Nonheme Fe(IV)=O Complex | N-methyl-N-trideuteriomethylanilines | Varies (bell-shaped profile) | Supports an Electron Transfer-Proton Transfer (ET-PT) mechanism with a rate-determining proton transfer step. The KIE value changes with the substrate's electronic properties. osti.gov |

| Cytochrome P450 (DFT Calculations) | N,N-dimethylaniline | Calculated KIEs differ for low-spin and high-spin pathways | Theoretical studies show that KIE is a sensitive probe of the specific electronic state of the catalyst involved in the C-H hydroxylation. nih.gov |

These studies, enabled by the use of deuterated N,N-dimethylaniline, have provided strong evidence for the formation of radical cation intermediates and have helped to map out the subsequent bond-breaking events that lead to the final demethylated products. osti.gov

Catalytic Reaction Mechanisms

Isotopically labeled substrates like this compound are crucial for elucidating the mechanisms of metal-catalyzed reactions, particularly in the field of C-H activation. By determining the KIE, researchers can identify whether the C-H bond cleavage is the turnover-limiting step of a catalytic cycle.

A notable example is the ortho-selective C–H addition of N,N-dimethylanilines to alkenes, catalyzed by a cationic half-sandwich yttrium complex. To probe the mechanism of this transformation, several deuterium labeling experiments were conducted.

Reaction with N,N-dimethylaniline-d5 (ring deuterated): When N,N-dimethylaniline-d5 was reacted with 1-octene, the deuterium atoms remained on the aromatic ring, and the C-H addition occurred at the ortho position, demonstrating that the ring C-D bonds were not cleaved.

Intramolecular Competition: Using a substrate with one deuterated and one non-deuterated methyl group (N,N-methyl-d3-methylaniline), it was possible to measure an intramolecular KIE.

Intermolecular Competition: The initial reaction rates of N,N-dimethylaniline and N,N-dimethylaniline-d5 with 1-octene were compared.

The results from these experiments yielded a significant primary kinetic isotope effect (KIE values of 2.7 to 3.3 were observed). This large KIE value provides compelling evidence that the activation of a methyl C-H bond, not an aromatic C-H bond, is involved in the rate-determining step of the catalytic cycle.

Based on these KIE studies, a mechanism involving the following key steps was proposed:

Coordination of the N,N-dimethylaniline to the yttrium center.

Intramolecular C-H activation of one of the N-methyl groups via a σ-bond metathesis pathway (the rate-determining step).

Insertion of the alkene into the newly formed Yttrium-carbon bond.

Protonolysis to release the alkylated product and regenerate the catalyst.

Without the use of deuterated N,N-dimethylaniline, identifying the C-H activation step as rate-limiting would have been exceedingly difficult. This example highlights the indispensable role of isotopic labeling in unraveling complex catalytic reaction mechanisms.

Reaction Coordinate Analysis via Deuterium Labeling

The magnitude of the kinetic isotope effect provides valuable information not just about which bonds are broken, but also about the geometry and energy of the transition state along the reaction coordinate. The analysis of KIEs allows chemists to construct a more detailed picture of the energy landscape of a reaction.

The underlying principle is that the KIE is sensitive to changes in the vibrational frequencies of the isotopically labeled bonds as the reactant moves to the transition state.

Primary KIEs and Transition State Symmetry: In reactions involving the transfer of a hydrogen atom (or proton), the magnitude of the primary KIE is often correlated with the symmetry of the transition state. According to the Westheimer model, a maximum KIE is observed when the hydrogen is symmetrically shared between the donor and acceptor atoms in the transition state (i.e., a linear, centered transition state). For the oxidative N-demethylation discussed in section 4.2.4, the large observed KIEs are consistent with a transition state where the hydrogen is being transferred from the carbon of the methyl group to an acceptor atom (e.g., an oxygen atom of the oxidant), and this transfer constitutes the highest energy barrier along the reaction coordinate. osti.gov

Secondary KIEs and Hybridization Changes: As seen in the Menshutkin reaction (section 4.2.2), SKIEs can reveal changes in the chemical environment remote from the isotopic substitution. An α-secondary KIE (where the isotope is on the carbon undergoing substitution) is sensitive to changes in hybridization. A change from sp³ in the reactant to sp² in the transition state typically results in a normal KIE (kH/kD > 1) because the out-of-plane bending vibrations become less restricted. Conversely, a β-secondary KIE, as in the case of deuterated N-methyl groups in N,N-dimethylaniline, is often interpreted in terms of steric effects and hyperconjugation, providing a nuanced view of the transition state structure. acs.org

By combining experimental KIE data obtained from reactions involving this compound with computational modeling, it is possible to map the reaction coordinate in great detail. Theoretical calculations can predict KIEs for different proposed transition state geometries. The geometry that yields a calculated KIE matching the experimental value is considered the most accurate representation of the true transition state. This synergistic approach allows for a sub-Angstrom level of accuracy in defining the structure of these fleeting, high-energy species. wayne.edu

Computational Chemistry of N,n Dimethylaniline D11

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of N,N-Dimethylaniline-D11 at the atomic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a powerful lens through which to examine molecular geometry, energy landscapes, and spectroscopic parameters.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the structural and energetic properties of molecules like N,N-Dimethylaniline. tci-thaijo.org By approximating the many-body electronic Schrödinger equation, DFT provides a computationally efficient yet accurate framework for determining optimized molecular geometries and exploring potential energy surfaces. nih.gov

For N,N-Dimethylaniline, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311++G** or cc-pVTZ, have been employed to determine its geometric parameters. researchgate.netresearchgate.netsphinxsai.com These calculations help in understanding the conformation of the molecule, including the planarity of the Ph-NC2 fragment, which is influenced by the p-π interaction between the nitrogen lone pair and the benzene (B151609) ring. researchgate.net The optimized geometry from DFT serves as a crucial starting point for more complex calculations, such as vibrational frequency analysis. researchgate.netsphinxsai.com

Energy landscape studies, often performed with force-field models parameterized by DFT calculations, allow for the exploration of different molecular conformations and crystal packing arrangements. nih.gov By mapping the potential energy surface, researchers can identify stable conformers, transition states, and the energy barriers between them, providing insights into the molecule's flexibility and potential for polymorphism in the solid state.

Table 1: Representative DFT Functionals and Basis Sets for N,N-Dimethylaniline Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G** | Optimized Geometry, Vibrational Frequencies sphinxsai.com |

| B3LYP | cc-pVTZ | Molecular Structure, Conformational Analysis researchgate.net |

This table is interactive. Click on the headers to sort.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for predicting spectroscopic parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods are valuable for obtaining accurate predictions of properties like NMR chemical shifts and vibrational frequencies. researchgate.net

For N,N-Dimethylaniline and its isotopologues, ab initio calculations can be used to refine the understanding of its vibrational spectra (FT-IR and Raman). researchgate.net By calculating the harmonic vibrational frequencies, these methods aid in the assignment of experimental spectral bands to specific molecular motions. researchgate.net The theoretical spectrograms generated from these calculations can be compared with experimental data to validate both the computational method and the interpretation of the spectra. researchgate.net Initial estimates of rotational constants and other spectroscopic parameters for related molecules have been successfully obtained from ab initio calculations and then refined through least-squares fitting to experimental data. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed information on solvent interactions and conformational dynamics. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of this compound in different environments, such as in solution. nih.gov

These simulations are crucial for understanding how solvent molecules arrange around the solute and how specific interactions, like hydrogen bonding, influence the solvation structure. nih.govrsc.org For a molecule like this compound, MD can reveal the preferential orientation of solvent molecules and the dynamics of the solvation shell. This is particularly relevant for understanding its behavior in complex mixtures or specialized media like deep eutectic solvents. rsc.org

Furthermore, MD simulations are instrumental in performing conformational analysis. By simulating the molecule over time, researchers can observe transitions between different conformations and map the free energy landscape associated with these changes. This provides insights into the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium. researchgate.net

Theoretical Studies on Isotope Effects and Vibrational Frequencies

The substitution of hydrogen with deuterium (B1214612) in this compound introduces significant changes in its vibrational properties and can lead to observable kinetic isotope effects (KIEs) in chemical reactions. Computational studies are essential for interpreting these phenomena.

Theoretical calculations, particularly using DFT, have been successfully applied to study the vibrational spectra of N,N-Dimethylaniline. researchgate.netsphinxsai.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental FT-IR and FT-Raman data. sphinxsai.comresearchgate.net For this compound, these calculations would predict a shift in the vibrational frequencies of the C-D and N-(CD3)2 groups compared to the non-deuterated compound, which is a direct consequence of the heavier mass of deuterium. This aids in the precise assignment of vibrational modes. researchgate.net

Computational studies have also been pivotal in understanding KIEs involving N,N-Dimethylaniline. For instance, DFT calculations have been used to model the C-H hydroxylation by cytochrome P450 and the N-demethylation process. nih.govrsc.orgresearchgate.net These studies demonstrate that the calculated KIEs can be highly sensitive to the reaction mechanism and the electronic state of the reactants. nih.gov By comparing theoretical KIEs with experimental values for reactions involving this compound, researchers can gain detailed insights into reaction pathways and the nature of transition states. nih.govresearchgate.net

Table 2: Calculated Vibrational Modes for N,N-Dimethylaniline (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) sphinxsai.com | Description |

|---|---|---|

| Ring Stretching | 1672, 1637, 1578, 1558, 1500, 1472, 1444, 1385, 1372 | Vibrations involving the carbon-carbon bonds of the phenyl ring. |

| C-H Stretching | 3074, 3063, 3027, 2984, 2996 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. |

| C-H In-plane Bending | 1168, 1231, 1216, 1360 | Bending motions of the C-H bonds within the plane of the phenyl ring. |

Note: The frequencies for this compound would be expected to differ, particularly for modes involving the deuterated positions.

Applications of N,n Dimethylaniline D11 in Advanced Chemical and Biological Research

Analytical Chemistry Applications

The primary utility of N,N-Dimethylaniline-D11 in analytical chemistry lies in its application as an internal standard, particularly in conjunction with mass spectrometry-based techniques. The mass difference between the deuterated standard and the non-labeled analyte allows for precise and accurate quantification, even in complex matrices.

This compound as an Internal Standard in Quantitative Analysis

In quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is often employed to correct for variations in sample preparation, injection volume, and instrument response. A deuterated internal standard, such as this compound, is considered the gold standard for such applications. This is because its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated N,N-dimethylaniline), ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.

Table 1: Performance of an LC-MS/MS Method for Aniline (B41778) Derivatives Using Deuterated Dimethylaniline Internal Standards

| Parameter | Value | Reference |

|---|---|---|

| Analytes | 19 aniline derivatives | rsc.org |

| Internal Standards | Multi-deuterated anilines (including 2,4- and 2,6-dimethylaniline-d11) | rsc.orgnih.gov |

| Concentration Range | 0.1 - 100 µg L⁻¹ | nih.gov |

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace-level concentrations of organic chemicals are critical to ensure the reliability of the data. The use of an internal standard like this compound is an integral part of this process, particularly for methods that involve extensive sample preparation or are susceptible to matrix effects.

Method validation encompasses the evaluation of several key parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, and robustness researchgate.netmdpi.com. When developing a method using this compound as an internal standard, the following aspects are typically considered:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is assessed. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. For trace analysis, a linearity with a correlation coefficient (R²) of >0.99 is generally required.

Accuracy: This is determined by spiking a blank matrix with a known concentration of the analyte and the internal standard. The recovery of the analyte is then calculated. For trace analysis, recoveries are often expected to be within 80-120%.

Precision: The precision of the method is evaluated by analyzing replicate samples at different concentrations. It is typically expressed as the relative standard deviation (RSD), which should ideally be less than 15% for trace analysis researchgate.net.

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. The use of MS/MS with multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated internal standard provides high selectivity.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters is tested to ensure its reliability during routine use.

A study on the determination of various persistent organic pollutants in water and sediment by GC-MS reported high linearity and recoveries between 88-106% with RSD values below 20%, demonstrating a well-validated method for trace analysis ut.ac.ir. Although this study did not use this compound, it exemplifies the performance characteristics expected from a robust analytical method for environmental trace analysis.

Applications in Forensic and Environmental Analytical Methods

N,N-Dimethylaniline is used as an intermediate in the synthesis of various dyes, such as malachite green and crystal violet nih.govwho.int. In forensic science, the analysis of dyes in textile fibers can be crucial evidence in linking a suspect to a crime scene. The use of liquid chromatography-mass spectrometry (LC-MS) for the identification of dyes extracted from textile fibers provides a high degree of chemical structural information, making the identification highly specific lgcstandards.comnih.govmdpi.com. The inclusion of a deuterated internal standard like this compound in such analyses would significantly improve the quantitative accuracy, allowing for a more robust comparison of dye profiles between a questioned fiber and a reference sample. While specific published forensic case studies explicitly mentioning the use of this compound are scarce, the principles of its application in enhancing the reliability of dye analysis are well-established within the field of forensic chemistry.

In environmental analysis, this compound and its isotopologues are valuable for monitoring the presence and concentration of aniline derivatives in various environmental compartments. As previously mentioned, a study by Dörgeloh et al. (2021) successfully employed deuterated dimethylanilines for the trace analysis of aniline derivatives in groundwater rsc.orgnih.gov. This approach allows for the accurate assessment of contamination levels from industrial effluents, where anilines are used in the production of dyes, pesticides, and polymers nih.govresearchgate.net. The high sensitivity and selectivity of LC-MS/MS methods using deuterated internal standards enable the detection of these pollutants at trace levels, which is essential for environmental monitoring and risk assessment rsc.orgnih.govnih.gov.

Mechanistic Studies in Environmental Chemistry

The deuterium (B1214612) labeling in this compound makes it an invaluable tool for studying the mechanisms of chemical reactions and the fate of pollutants in the environment. The difference in bond energy between C-H and C-D bonds can lead to observable differences in reaction rates, known as kinetic isotope effects.

Isotopic Fractionation in Environmental Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In the context of chemical reactions, kinetic isotope effects (KIEs) can provide detailed insights into the reaction mechanism, particularly the rate-determining step. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. Since the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower.

A study by Barbieri et al. (2015) investigated the isotope effect profiles in the N-demethylation of N,N-dimethylanilines promoted by an iron(IV)-oxo complex, which serves as a model for enzymatic oxidation processes that can occur in the environment rsc.orgresearchgate.net. The study measured the intramolecular KIE by using N-methyl-N-(trideuteriomethyl)anilines. The KIE was determined by the ratio of the products resulting from the cleavage of a C-H bond versus a C-D bond.

The results showed that the N-demethylation occurs through an electron transfer-proton transfer (ET-PT) mechanism, with the proton transfer being the rate-determining step researchgate.net. The magnitude of the KIE was found to be dependent on the electronic properties of the substituent on the aniline ring.